molecular formula C21H29N5O4 B2829872 8-(sec-butylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 941937-07-1

8-(sec-butylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2829872
CAS RN: 941937-07-1
M. Wt: 415.494
InChI Key: AVDHPXIYDOYVEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(sec-butylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H29N5O4 and its molecular weight is 415.494. The purity is usually 95%.
BenchChem offers high-quality 8-(sec-butylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(sec-butylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cardiovascular Activity

Research has explored the synthesis of closely related compounds and evaluated their cardiovascular activity. For example, derivatives with 8-alkylamino substitutions have been synthesized and tested for their antiarrhythmic and hypotensive activities, alongside their affinity for alpha-adrenoreceptors. Certain derivatives exhibited significant prophylactic antiarrhythmic activity and hypotensive effects, demonstrating the potential therapeutic applications of this chemical family in cardiovascular diseases (Chłoń-Rzepa et al., 2004).

Antidepressant Properties

Another study synthesized a compound through the interaction of specific precursors, revealing antidepressant activity. This highlights the chemical's potential use in the development of new antidepressant drugs (Халиуллин et al., 2017), (Khaliullin et al., 2018).

Molecular and Structural Analysis

Further research into similar compounds includes detailed molecular and crystal structure analysis. Such studies contribute to a deeper understanding of the compound's properties and potential interactions in biological systems (Karczmarzyk et al., 1995).

Antimicrobial Activities

Compounds within this chemical family have also been synthesized and evaluated for their in vitro antimicrobial activities. The development and characterization of these compounds can lead to new antimicrobial agents, contributing to the fight against resistant bacterial strains (Sharma et al., 2004).

properties

IUPAC Name

8-(butan-2-ylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O4/c1-5-13(3)22-20-23-18-17(19(28)24-21(29)25(18)4)26(20)11-15(27)12-30-16-9-7-8-14(6-2)10-16/h7-10,13,15,27H,5-6,11-12H2,1-4H3,(H,22,23)(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDHPXIYDOYVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NC(C)CC)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(sec-butylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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